Cas no 19157-64-3 (Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]-)
19157-64-3 structure
Product Name:Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]-
CAS-nummer:19157-64-3
MF:C16H14N2O3
MW:282.293963909149
CID:232471
PubChem ID:5852906
Update Time:2025-04-19
Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]-
- N-[3-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide
- AC1NYENE
- N-{3-[2-(4-nitrophenyl)vinyl]phenyl}acetamide
- NSC211552
- 19157-64-3
- DTXSID60421151
- NSC-211552
-
- Inchi: 1S/C16H14N2O3/c1-12(19)17-15-4-2-3-14(11-15)6-5-13-7-9-16(10-8-13)18(20)21/h2-11H,1H3,(H,17,19)/b6-5+
- InChI-sleutel: AOEKZAHHKBUEDT-AATRIKPKSA-N
- LACHT: O=C(C)NC1C=CC=C(/C=C/C2C=CC(=CC=2)[N+](=O)[O-])C=1
Berekende eigenschappen
- Exacte massa: 282.10052
- Monoisotopische massa: 282.100442
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 395
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 3.4
- Topologisch pooloppervlak: 74.9
Experimentele eigenschappen
- Dichtheid: 1.297
- Kookpunt: 492.7°Cat760mmHg
- Vlampunt: 251.8°C
- Brekindex: 1.704
- PSA: 72.24
- LogboekP: 4.31980
Acetamide,N-[3-[2-(4-nitrophenyl)ethenyl]phenyl]- Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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